molecular formula C13H9N3O2 B13880905 1-(4-Nitrophenyl)indazole

1-(4-Nitrophenyl)indazole

Cat. No.: B13880905
M. Wt: 239.23 g/mol
InChI Key: CWXBTIQSQAFELP-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)indazole is a heterocyclic compound featuring an indazole core substituted at the 1-position with a 4-nitrophenyl group. Indazole itself is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The nitro group at the para position of the phenyl ring contributes to its stability and reactivity in further functionalization, such as coordination with metal ions or participation in cyclocondensation reactions .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

1-(4-nitrophenyl)indazole

InChI

InChI=1S/C13H9N3O2/c17-16(18)12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9H

InChI Key

CWXBTIQSQAFELP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)indazole can be synthesized through various methods. One common approach involves the cyclization of 2-nitrobenzylidene-2-phenylhydrazine under acidic conditions. Another method includes the reaction of 4-nitrophenylhydrazine with 2-bromoacetophenone, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)indazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the indazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

  • 1-(2-Pyridyl)indazole (L5.1) vs. 2-(2-Pyridyl)indazole (L5.2) :
    These isomers differ in the substitution position (1- vs. 2-) on the indazole core. While both are synthesized via similar methods, 1-(2-pyridyl)indazole exhibits distinct coordination behavior due to the proximity of the pyridyl group to the indazole’s NH moiety, enabling chelation with metals. In contrast, 2-(2-pyridyl)indazole lacks this proximity, resulting in weaker metal-binding affinity .
    Key Insight : Substitution at the 1-position enhances ligand versatility in supramolecular assemblies compared to 2-position analogs.

  • 1-(4-Nitrophenyl)-1H-imidazole (CAS 25373-58-4) :
    This compound replaces the indazole core with an imidazole ring. The imidazole’s two nitrogen atoms (vs. indazole’s one) alter electronic properties, increasing basicity and metal-binding selectivity. The 4-nitrophenyl group in both compounds imparts similar electron-withdrawing effects, but the imidazole derivative shows higher solubility in polar solvents due to its smaller aromatic system .

Functional Group Variations

  • Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., 13a, 13b) :
    These compounds feature a fused pyrazole-pyrimidine system with a 4-nitrophenyl group. For example, [3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine (13a) exhibits a melting point >340°C, significantly higher than most indazole derivatives, due to increased molecular rigidity and intermolecular hydrogen bonding .
    Application Contrast : Pyrazolo-pyrimidines are prioritized in antimicrobial studies, whereas 1-(4-Nitrophenyl)indazole is more commonly explored in coordination chemistry .

  • 1-[3-Amino-5-(pyridin-4-yl)-1H-indazol-1-yl]-2-(3-nitrophenyl)ethan-1-one (14): This derivative introduces an acetylated side chain and a meta-nitrophenyl group.

Comparative Data Table

Compound Core Structure Substituent(s) Melting Point (°C) Key Application Reference
This compound Indazole 4-Nitrophenyl (1-position) N/A Coordination chemistry [1, 5]
1-(2-Pyridyl)indazole (L5.1) Indazole 2-Pyridyl (1-position) N/A Metal-organic frameworks [1, 5]
13a Pyrazolo[3,4-d]pyrimidine 4-Nitrophenyl, 4-fluorophenyl >340 Antimicrobial agents [2]
1-(4-Nitrophenyl)-1H-imidazole Imidazole 4-Nitrophenyl (1-position) N/A Organic synthesis [8, 9]
14 Indazole 3-Nitrophenyl, pyridinyl N/A Pharmacological studies [6]

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